molecular formula C4H9N3O3 B14721472 Ethyl 2-carbamoylhydrazinecarboxylate CAS No. 6315-27-1

Ethyl 2-carbamoylhydrazinecarboxylate

Cat. No.: B14721472
CAS No.: 6315-27-1
M. Wt: 147.13 g/mol
InChI Key: CTXKDHZPBPQKTD-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) and Hydrazine (B178648) Chemistry Research

The chemistry of Ethyl 2-carbamoylhydrazinecarboxylate is deeply rooted in the broader fields of carbamate and hydrazine chemistry. Carbamates are esters of carbamic acid and are recognized for their role as protecting groups for amines and their presence in various biologically active compounds. Hydrazines, on the other hand, are a class of inorganic compounds containing a nitrogen-nitrogen single bond and are widely utilized as building blocks in the synthesis of nitrogen-containing heterocycles due to the nucleophilicity of the nitrogen atoms.

This compound effectively bridges these two areas of chemistry. The carbamate portion of the molecule can influence its reactivity and solubility, while the hydrazine moiety provides a nucleophilic center for reactions with electrophiles, such as aldehydes, ketones, and acylating agents. This dual functionality allows for a diverse range of chemical manipulations, leading to the construction of complex molecular architectures.

Significance as a Research Substrate and Intermediate

The primary significance of this compound in research lies in its role as a versatile C2N2 synthon, a building block that provides two adjacent nitrogen atoms and two carbon atoms to a new molecular structure. This property is particularly valuable in the synthesis of five- and six-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents and functional materials.

Its utility as an intermediate is demonstrated in the synthesis of a variety of heterocyclic compounds, including:

1,3,4-Oxadiazoles: These heterocycles are known to exhibit a wide range of biological activities. Ethyl carbazate (B1233558) can be used in their synthesis through multi-step reaction sequences. organic-chemistry.org

1,2,4-Triazoles: This class of compounds is another important scaffold in medicinal chemistry. Ethyl carbazate serves as a key starting material in the construction of the triazole ring. smolecule.com

Pyrazoles and Pyridazines: The hydrazine moiety of this compound can participate in condensation reactions to form these six-membered heterocyclic systems.

Furthermore, it is employed in the synthesis of P1 aryl heterocycle-based thrombin inhibitors and diazenedicarboxamides, which have been investigated as potential inhibitors of alanylalanine ligase. pharmaffiliates.com

Overview of Key Research Avenues and Challenges

Current research involving this compound is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the investigation of new catalysts and reaction conditions to improve yields and reduce waste.

Synthesis of Biologically Active Molecules: A major thrust of the research is the utilization of this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications, such as antimicrobial, anticancer, and antiglycating agents. tandfonline.com

Coordination Chemistry: The nitrogen atoms of the hydrazine group can coordinate with metal ions, leading to the formation of metal complexes. These complexes are being investigated for their catalytic properties and potential biological activities. mdpi.com

Despite its versatility, there are some challenges associated with the use of this compound. The handling of hydrazine derivatives requires caution due to their potential toxicity and reactivity. Furthermore, controlling the regioselectivity of reactions involving its multiple reactive sites can sometimes be a synthetic challenge that requires careful optimization of reaction conditions.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its applications in the synthesis of various compounds.

PropertyValue
Chemical FormulaC3H8N2O2
Molecular Weight104.11 g/mol
AppearanceOff-white crystals chemicalbook.com
Melting Point44-47 °C chemicalbook.com
Boiling Point108-110 °C at 22 mmHg chemicalbook.com
SolubilityVery soluble in water chemicalbook.com
Reactant 1Reactant 2Product ClassReference
Ethyl carbazateIsocyanatesSemicarbazides acs.org
Ethyl hydrazinecarboxylate3,4-DimethoxybenzaldehydeBenzaldehydehydrazone derivatives nih.gov
Ethyl carbazateN-acylbenzotriazoles1,3,4-Oxadiazoles organic-chemistry.org
Ethyl carbazateAryl nitriles1,2,4-Triazol-3-ones chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6315-27-1

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

ethyl N-(carbamoylamino)carbamate

InChI

InChI=1S/C4H9N3O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,7,9)(H3,5,6,8)

InChI Key

CTXKDHZPBPQKTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 2 Carbamoylhydrazinecarboxylate

Development of Novel Synthetic Pathways for Ethyl 2-carbamoylhydrazinecarboxylate

The synthesis of this compound and its derivatives is an area of active research, driven by the need for efficient and selective methods to produce these valuable intermediates.

Exploration of Precursor Reactions and Derivatizations

The classical synthesis of this compound typically involves the reaction of ethyl carbazate (B1233558) (ethyl hydrazinecarboxylate) with a source of the carbamoyl (B1232498) group. Ethyl carbazate itself is commonly prepared from the reaction of a hydrazine (B178648) source with an ethyl chloroformate or diethyl carbonate.

Key precursor reactions include:

Reaction of Ethyl Carbazate with Isocyanic Acid: A primary method involves the treatment of ethyl carbazate with isocyanic acid (HNCO), often generated in situ from the salt of a cyanate, such as potassium cyanate, under acidic conditions. This reaction directly introduces the -C(O)NH₂ group.

Hydrazinolysis of Diethyl Carbonate Derivatives: Another pathway involves the controlled reaction of hydrazine hydrate (B1144303) with precursors like diethyl 2-oxomalonate or other activated carbonyl compounds. The subsequent reaction with an ammonia (B1221849) source can yield the desired product.

Derivatization from Hydrazine: Direct derivatization of hydrazine is a common strategy. Hydrazides are useful starting materials for building various functionalized heterocyclic compounds. researchgate.net The process involves chemically modifying a compound to create a new one with properties suitable for specific applications. researchgate.net The derivatization of this compound itself can lead to a wide array of compounds, such as hydrazones, by condensation with aldehydes and ketones. These reactions are fundamental in constructing molecules with potential biological activities. mdpi.comekb.eg

Table 1: Comparison of Precursor Strategies for Semicarbazide (B1199961) Synthesis
Precursor 1Precursor 2Key Reaction TypeAdvantagesPotential Challenges
Ethyl CarbazatePotassium Cyanate/AcidAdditionDirect, often high yieldIn situ generation of unstable isocyanic acid
Hydrazine HydrateDiethyl PyrocarbonateAcylation/SubstitutionReadily available starting materialsRequires control to prevent disubstitution
Ethyl ChloroformateSemicarbazideAcylationGood for specific N-functionalizationPotential for multiple side products

Stereoselective and Regioselective Synthesis Approaches

Achieving stereoselectivity and regioselectivity is crucial when synthesizing derivatives of this compound, especially for applications in pharmaceuticals and materials science.

Regioselectivity: The hydrazine moiety in the molecule has two nitrogen atoms with different nucleophilicities. The terminal nitrogen (NH₂) is generally more nucleophilic than the internal nitrogen (NH). Therefore, reactions with electrophiles, such as acylating or alkylating agents, predominantly occur at the terminal nitrogen. This inherent difference allows for regioselective synthesis. For instance, the reaction of a thioamide derivative with α-bromocarbonyl compounds can proceed in a regioselective manner to yield new thiazole (B1198619) derivatives. researchgate.netresearchgate.net

Stereoselectivity: Introducing chirality into the molecule or its derivatives can be achieved through several strategies. One approach is the use of chiral auxiliaries or catalysts. For example, an aza-Michael addition reaction between a hydrazinyl-containing precursor and an activated alkene like ethyl propiolate can be designed to proceed stereoselectively, yielding products with a specific (E/Z) configuration at the newly formed double bond. nih.gov While not always achieving 100% atom economy, a Diels-Alder reaction can be a highly atom-efficient process that is also chemo-, regio-, diastereo-, and enantioselective.

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The application of green chemistry principles to the synthesis of fine chemicals is essential for environmental sustainability. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy Maximization and Waste Prevention Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.edursc.org

Proposed "Green" Synthesis and Atom Economy Calculation:

A plausible atom-economical route to this compound is the direct addition of isocyanic acid to ethyl carbazate.

Reaction: C₂H₅OC(O)NHNH₂ (Ethyl Carbazate) + HNCO (Isocyanic Acid) → C₂H₅OC(O)NHNHC(O)NH₂

Table 2: Atom Economy Calculation
CompoundFormulaMolar Mass (g/mol)Role
Ethyl CarbazateC₃H₈N₂O₂104.11Reactant
Isocyanic AcidCHNO43.03Reactant
This compoundC₄H₉N₃O₃147.13Product
Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 Atom Economy = (147.13 / (104.11 + 43.03)) x 100 = 100%

This addition reaction is theoretically 100% atom-economical, as all atoms from the reactants are incorporated into the final product, representing an ideal green synthetic pathway. researchgate.net

Application of Safer Solvents and Reaction Conditions

The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research focuses on replacing these with safer alternatives. Ethyl acetate, for example, is considered a greener solvent for polymerizations like that of 2-ethyl-2-oxazoline, replacing more hazardous options like acetonitrile. rsc.org Solvent-free, or neat, reaction conditions represent an even greener approach, eliminating solvent waste entirely. A solvent-less Wittig reaction, for instance, not only removes hazards associated with traditional solvents but also uses reagents with low toxicity.

Table 3: Comparison of Conventional and Green Solvents
SolventClassificationKey HazardsPotential Applications in Synthesis
Benzene (B151609)ConventionalCarcinogenic, FlammableAromatic substitutions
ChloroformConventionalSuspected Carcinogen, VolatileExtractions, reaction medium
Ethanol (B145695)GreenFlammableRecrystallization, reaction medium nih.gov
Ethyl AcetateGreenFlammable, IrritantReaction medium, chromatography rsc.org
WaterGreenNoneHydrophilic reactions, biphasic systems

Catalytic Methods and Process Intensification

Catalytic reactions are inherently greener than stoichiometric ones because catalysts increase reaction rates and can enable milder reaction conditions, all while being used in small amounts and often being recyclable. nih.govrsc.org

Process Intensification (PI) aims to develop more sustainable and cost-effective chemical processes by dramatically reducing equipment size, energy consumption, or waste generation. mdpi.com Key PI technologies applicable to the synthesis of this compound and its analogs include:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow systems, such as trickle bed reactors, can significantly improve safety, control, and throughput. This has been demonstrated in the hydrogenation of ethyl nicotinate, where a laboratory-scale flow platform achieved high productivity. researchgate.net

Alternative Energy Sources: Microwaves and ultrasound can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields. unito.it Microwave heating has been effectively used in the synthesis of oxazoline (B21484) derivatives from diazo compounds and aziridines in a catalyst-free process. nih.gov

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit, which can increase conversion, improve selectivity, and reduce energy costs, as explored for the production of 2-ethyl-hexyl acrylate. mdpi.comresearchgate.net

By integrating these advanced catalytic and process intensification strategies, the synthesis of this compound can be made significantly more efficient, safer, and environmentally benign.

Renewable Feedstock Utilization in Related Syntheses

The drive towards sustainable chemistry has spurred research into the use of renewable feedstocks for the synthesis of valuable chemical compounds, including structures related to this compound. While direct synthesis from biomass is an emerging field, established principles involve the conversion of renewable resources like carbon dioxide (CO2) and biomass-derived platform molecules into key chemical functionalities like carbamates and hydrazines. rsc.orgnih.govrsc.org

Carbon dioxide, a readily available and non-toxic C1 source, is a particularly attractive feedstock for producing the carbamate (B1207046) moiety. Green synthesis routes have been developed to produce various carbamates by reacting CO2 with amines and alcohols, often under mild conditions. rsc.orgresearchgate.net This approach circumvents the use of hazardous reagents like phosgene, which is used in conventional carbamate production. The direct carboxylation of nitrogen-containing compounds using CO2 represents a key strategy that aligns with the principles of green chemistry.

Biomass, particularly lignocellulosic material, serves as a rich source of functionalized molecules that can be converted into chemical building blocks. rsc.orgnih.gov For instance, platform molecules derived from sugars and lignin (B12514952) can be transformed into alcohols, amines, and other precursors necessary for synthesizing carbazate structures. rsc.org The conversion of biomass into nitrogen-containing compounds is a critical area of research. mdpi.comrsc.org For example, processes are being explored to produce hydrazine derivatives through catalytic transformations of biomass-derived intermediates. nih.govnih.gov These methods focus on redox-efficient pathways that preserve the inherent functionality of the biomass feedstock, avoiding energy-intensive deoxygenation and re-functionalization steps. nih.gov

The following table summarizes key renewable feedstocks and their potential application in synthesizing precursors for carbazate structures.

Renewable FeedstockKey IntermediatesTarget Moiety/PrecursorRelevant Synthetic Approach
Carbon Dioxide (CO2)N/ACarbamateDirect reaction with amines and alcohols rsc.org
Lignocellulosic BiomassFurfurals, Levulinic AcidAmines, AlcoholsCatalytic amination, Hydrogenolysis nih.govrsc.org
Non-edible OilsFatty Acids, GlycerolLong-chain alcoholsTransesterification, Amination
ChitinGlucosamineAmino-alcoholsHydrolysis, Deamination

These approaches highlight a paradigm shift from fossil fuel-based synthesis to more sustainable routes, leveraging renewable carbon sources to construct complex molecules. nih.govtandfonline.com

Mechanistic Elucidation of Reactions Involving this compound

Understanding the detailed reaction pathways of this compound is crucial for optimizing existing transformations and designing new synthetic applications. Mechanistic studies, often combining experimental evidence with computational analysis, have shed light on the reactivity of this and related molecules. nih.govresearchgate.net

A primary reaction pathway for this compound and similar hydrazide derivatives involves their use as nucleophiles in condensation and cyclization reactions. mdpi.comnih.govmdpi.com For example, in the synthesis of various heterocyclic compounds such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, the terminal hydrazine nitrogen acts as the initial nucleophilic center. mdpi.comjournalagent.com

Consider the reaction with a 1,3-dicarbonyl compound to form a pyrazole (B372694) ring. The proposed mechanism involves the following steps:

Nucleophilic Attack: The terminal -NH2 group of the carbazate attacks one of the carbonyl carbons of the dicarbonyl compound.

Dehydration: A molecule of water is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group.

Final Dehydration: A second molecule of water is eliminated, leading to the formation of the aromatic pyrazole ring.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the energetics of such reaction pathways. mdpi.comtandfonline.com These studies help to identify the most plausible reaction mechanism by calculating the activation energies for each step and the stability of the intermediates. mdpi.com For instance, in reactions involving ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate, mechanistic analysis revealed a complex reaction outcome, yielding not the expected carbohydrazide (B1668358) exclusively, but also salicylaldehyde (B1680747) azine and malonohydrazide through competing ring-opening and condensation pathways. mdpi.comresearchgate.net This highlights the importance of detailed pathway analysis in predicting and controlling reaction outcomes.

The identification of transition states and intermediates is fundamental to a deep understanding of reaction mechanisms. britannica.comwikipedia.org A transition state is a specific configuration along the reaction coordinate with the highest potential energy, representing the energy barrier that must be overcome for a reaction to proceed. wikipedia.orgmasterorganicchemistry.com Intermediates, conversely, are species that exist at a local energy minimum along the reaction coordinate and are, in principle, isolable. masterorganicchemistry.com

For reactions involving this compound, computational chemistry plays a vital role in characterizing these transient species. researchgate.netmdpi.com Using quantum chemical methods, researchers can model the geometry and energy of transition states. researchgate.net A key characteristic of a calculated transition state structure on a potential energy surface is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. iupac.org

In cascade reactions initiated by related carbonazidates, DFT calculations have been instrumental in revealing the relevant intermediates and plausible reaction pathways. nih.govresearchgate.net For example, the formation of a hydrazone from the carbazate and an aldehyde is proposed to proceed through a tetrahedral intermediate formed after the initial nucleophilic attack. This intermediate is typically unstable and rapidly eliminates water to form the C=N double bond. The transition state for this elimination step involves the partial breaking of the C-O bond and the N-H bond, and the partial formation of the C=N and O-H bonds.

The table below outlines key transient species in typical reactions of carbazates.

Reaction TypeReactantsIntermediateTransition State
Hydrazone FormationCarbazate + AldehydeTetrahedral AdductStructure with partial C=N and O-H bonds
Pyrazole SynthesisCarbazate + 1,3-DiketoneHydrazone AdductCyclization transition state with partial N-C bond formation
Oxadiazole SynthesisCarbazate + Acyl ChlorideDiacylhydrazineDehydration transition state for ring closure

These computational insights, often corroborated by spectroscopic analysis and kinetic studies, provide a detailed picture of the reaction landscape, enabling chemists to rationally design more efficient and selective synthetic methods. mdpi.comtandfonline.com

This compound as a Versatile Organic Building Block

This compound is a valuable building block for the modular assembly of complex molecular architectures due to its distinct and differentially reactive functional groups. The presence of two nitrogen atoms with different nucleophilicities, a carbamoyl group, and an ester functionality allows for its sequential and selective reaction, making it an ideal component in combinatorial chemistry and the synthesis of diverse compound libraries. nih.govopenaccessjournals.comscilit.com

The concept of modular synthesis involves assembling larger molecules from smaller, pre-functionalized units (modules). nih.gov this compound serves as a bifunctional linker or a core scaffold. For example, the terminal -NH2 group can react with an aldehyde or ketone to form a hydrazone, while the ester group remains available for subsequent modification, such as amidation. Alternatively, the -NH- group can participate in cyclization reactions after the initial condensation.

This modular approach is particularly powerful in the construction of heterocyclic libraries. nih.gov By reacting the carbazate with a diverse set of carbonyl compounds and then introducing a second point of diversity through reaction at the ester or carbamoyl group, a large number of structurally distinct molecules can be generated rapidly. openaccessjournals.comresearchgate.net This strategy is central to modern drug discovery, where the exploration of vast chemical spaces is necessary to identify novel bioactive compounds. scilit.com

Beyond its use in combinatorial libraries, this compound is a key intermediate and starting material in multi-step organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. mdpi.comjournalagent.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com Its structure is pre-disposed to form five- and six-membered rings, which are prevalent motifs in pharmaceuticals and agrochemicals.

The synthetic utility is demonstrated in the preparation of various heterocyclic systems:

Pyrazoles and Pyrazolones: Reaction with β-dicarbonyl compounds or α,β-unsaturated esters leads to the formation of substituted pyrazole and pyrazolone (B3327878) rings. mdpi.com

1,3,4-Oxadiazoles: Cyclization of diacylhydrazine intermediates, which can be formed by acylating the carbazate, provides a reliable route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

1,2,4-Triazoles: Reaction with imidates or thioimidates can lead to the formation of the 1,2,4-triazole (B32235) core. ekb.eg

Fused Heterocycles: The carbazate can be used to construct more complex fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which often exhibit significant biological activity. nih.gov

A typical multi-step sequence might involve the initial reaction of this compound with a suitable electrophile to form an open-chain intermediate, followed by an intramolecular cyclization and dehydration step to furnish the final heterocyclic target. The ester group often serves as a handle for further functionalization or can be hydrolyzed to the corresponding carboxylic acid. This versatility makes it a frequently employed reagent in the synthesis of complex organic molecules. mdpi.com

Synthesis and Derivatization of this compound Analogs

The strategic derivatization of this compound allows for the generation of a vast library of compounds with tailored properties. Modifications can be systematically introduced at the ester, carbamoyl, and hydrazine positions, each providing a vector for structural diversification.

The ethyl ester group of this compound can be readily exchanged through transesterification. This reaction, which involves the treatment of the ester with a different alcohol under acidic or basic conditions, allows for the synthesis of various alkyl 2-carbamoylhydrazinecarboxylates. masterorganicchemistry.comorganic-chemistry.org

Under acidic catalysis, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The choice of alcohol dictates the resulting ester, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.comresearchgate.net While specific studies on the transesterification of this compound are not prevalent, the general applicability of this reaction is well-established for a wide range of ethyl esters. researchgate.netmdpi.com

Reactant AlcoholCatalystExpected Product
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compound
Propan-2-olAcid (e.g., H₂SO₄) or Base (e.g., NaO-iPr)Isopropyl 2-carbamoylhydrazinecarboxylate
Benzyl alcoholAcid (e.g., H₂SO₄) or Base (e.g., NaOBn)Benzyl 2-carbamoylhydrazinecarboxylate

This table illustrates potential transesterification reactions based on established chemical principles. masterorganicchemistry.comorganic-chemistry.org

The nucleophilicity of the hydrazine moiety, particularly the terminal nitrogen atom, makes it a prime site for functionalization through reactions with various electrophiles.

Hydrazone Formation: One of the most common transformations is the condensation reaction with aldehydes and ketones to form stable hydrazone derivatives. mdpi.comnih.gov This reaction typically proceeds by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov For instance, the reaction of a carbohydrazide with various aromatic aldehydes yields the corresponding N'-arylidene-carbohydrazides. mdpi.com

Acylation and Related Reactions: The terminal nitrogen of the hydrazine can be readily acylated using acyl chlorides or acid anhydrides. nih.gov Furthermore, it reacts smoothly with isocyanates and isothiocyanates to yield semicarbazide and thiosemicarbazide (B42300) derivatives, respectively. nih.govresearchgate.net These reactions are fundamental for building more complex molecular scaffolds and serve as intermediate steps for the synthesis of various heterocycles. For example, the reaction of a hydrazide with phenyl isothiocyanate in refluxing benzene or ethanol yields the corresponding N-phenylthiosemicarbazide. nih.gov

Electrophilic ReagentReaction ConditionsProduct Type
Aromatic AldehydeEthanol, refluxN'-Arylidene Hydrazone
Phenyl IsothiocyanateBenzene, refluxN-Phenylthiosemicarbazide derivative
Phenyl Isocyanate-N-Phenylsemicarbazide derivative
Hexanoyl ChlorideTriethylamine, DCMN'-Hexanoyl Hydrazide
Ethyl ChloroformateTriethylamine, Ethanol, refluxN'-Ethoxycarbonyl Hydrazide

This table summarizes common functionalization reactions of the hydrazine moiety based on transformations of analogous hydrazides. nih.govnih.govresearchgate.netekb.eg

This compound and its derivatives are invaluable precursors for the synthesis of a wide range of five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and triazoles. These heterocycles are prevalent in medicinal chemistry and materials science.

1,3,4-Oxadiazoles: A direct and efficient route involves a one-pot sequential N-acylation and dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles. This reaction, using a triphenylphosphine-iodine complex as the dehydrating agent, yields 5-substituted-2-ethoxy-1,3,4-oxadiazoles. organic-chemistry.org Another common strategy involves the cyclization of N,N'-diacylhydrazine precursors, often derived from a carbohydrazide, using dehydrating agents like phosphorus oxychloride. ijper.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often begins with the conversion of a carbohydrazide into a thiosemicarbazide by reaction with an isothiocyanate or by treatment with carbon disulfide in a basic medium. nih.govjocpr.com Subsequent acid-catalyzed cyclization of the thiosemicarbazide derivative leads to the formation of the thiadiazole ring. For example, refluxing an N-acylthiosemicarbazide with phosphorus pentasulfide can afford the corresponding 2,5-disubstituted-1,3,4-thiadiazole. nih.gov

1,2,4-Triazoles: The 1,2,4-triazole ring system can be constructed from carbohydrazide precursors through several routes. One method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized by refluxing in an aqueous sodium hydroxide (B78521) solution to yield a 5-thiol-1,2,4-triazole. nih.gov Alternatively, reacting a carbohydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, can produce 4-amino-5-mercapto-1,2,4-triazoles. researchgate.net

Precursor DerivativeKey ReagentsResulting Heterocycle
Ethyl carbazateN-Acylbenzotriazole, Ph₃P-I₂5-Substituted-2-ethoxy-1,3,4-oxadiazole
N-AcylhydrazidePhosphorus Oxychloride (POCl₃)2,5-Disubstituted-1,3,4-oxadiazole
N-AcylthiosemicarbazideH₂SO₄ or P₂S₅2,5-Disubstituted-1,3,4-thiadiazole
N-AcylthiosemicarbazideNaOH (aq), reflux4-Substituted-5-thiol-1,2,4-triazole
Hydrazide1. CS₂/KOH; 2. N₂H₄·H₂O4-Amino-5-mercapto-1,2,4-triazole

This table outlines synthetic pathways to key heterocyclic systems from hydrazide precursors. nih.govresearchgate.netorganic-chemistry.orgijper.org

Advanced Characterization and Structural Studies of Ethyl 2 Carbamoylhydrazinecarboxylate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of Ethyl 2-carbamoylhydrazinecarboxylate in both solution and the solid state. These techniques provide precise information about the molecular framework, functional groups, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound (also known as Ethyl carbazate) in CDCl₃ displays characteristic signals corresponding to the ethyl group and the hydrazine (B178648) moiety. The ethyl group protons appear as a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.15 ppm (CH₂), indicative of the typical coupling between adjacent methylene (B1212753) and methyl protons. The protons on the nitrogen atoms give rise to broader signals due to quadrupole effects and chemical exchange. The NH₂ protons typically appear as a broad singlet around 3.8 ppm, while the NH proton signal can be observed further downfield, often around 6.5 ppm, and its position can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information about the carbon skeleton. The ethyl group carbons are observed at approximately 14.5 ppm (CH₃) and 61.5 ppm (CH₂). The carbonyl carbon (C=O) of the carbamate (B1207046) functional group is typically found in the downfield region of the spectrum, around 158.5 ppm, which is characteristic for this type of functionality.

Conformational and Dynamic Studies: While detailed dynamic NMR studies such as Nuclear Overhauser Effect Spectroscopy (NOESY) specifically for the title compound are not extensively reported in the literature, studies on related N-acylhydrazones reveal the potential for conformational isomerism. These compounds can exhibit E/Z isomerism about the C=N bond (in derivatives) and syn/anti-conformational isomerism due to restricted rotation around the C(O)-N and N-N bonds. Such dynamic processes can be investigated using variable-temperature NMR experiments, which can reveal the energy barriers associated with these conformational changes. For this compound, rotation around the N-N and C(O)-N bonds would be the primary conformational process, and the presence of multiple conformers in solution could lead to the observation of duplicate signals in the NMR spectra at low temperatures.

Interactive Table of NMR Data for this compound
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~1.25Triplet-CH₃
¹H~4.15Quartet-CH₂-
¹H~3.8Broad Singlet-NH₂
¹H~6.5Broad Singlet-NH-
¹³C~14.5-CH₃
¹³C~61.5-CH₂-
¹³C~158.5C=O

Vibrational (IR, Raman) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for studying intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine (NH₂) and secondary amide (NH) groups are observed in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl group are typically found between 2850 and 3000 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the carbamate group is prominent around 1700-1750 cm⁻¹. The N-H bending vibrations usually appear in the 1550-1650 cm⁻¹ region. The C-O stretching of the ester group gives rise to bands in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: While a specific Raman spectrum for this compound is not widely available, data from the closely related Ethyl carbamate can provide insight. In the Raman spectrum of Ethyl carbamate, characteristic bands are observed for ρ(NH₂) + ρ(CH₃) rocking at approximately 857 cm⁻¹ and β(NH₂) in-plane deformation around 1607 cm⁻¹. nih.govresearchgate.netnih.gov Similar vibrational modes would be expected for this compound, although shifts would occur due to the presence of the additional hydrazine nitrogen. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a sensitive technique for detecting related carbamates. nih.govresearchgate.netnih.govresearchgate.net

Interactive Table of Key IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3200-3400N-H StretchAmine (NH₂) and Amide (NH)
2850-3000C-H StretchEthyl (-CH₂CH₃)
1700-1750C=O StretchCarbamate
1550-1650N-H BendAmine/Amide
1000-1300C-O StretchEster

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 133.13 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of 133. The fragmentation of carbamates and hydrazine derivatives follows predictable pathways. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the entire ester functionality. libretexts.org For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-N bond.

Loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give an ion at m/z 88.

Loss of ethanol (B145695) through a rearrangement, if sterically feasible.

Decarboxylation (loss of CO₂, m/z 44).

Fragmentation of the ethyl group, leading to the loss of an ethyl radical (-CH₂CH₃, m/z 29) resulting in a fragment at m/z 104, or the loss of ethene (C₂H₄, m/z 28) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available. libretexts.org

Cleavage of the carbamoyl (B1232498) group (-CONH₂).

The analysis of these fragment ions allows for the unambiguous confirmation of the molecular structure.

Interactive Table of Potential Mass Spectrometry Fragments for this compound
m/zPossible Fragment IonNeutral Loss
133[C₄H₉N₃O₂]⁺Molecular Ion
104[C₂H₆N₃O₂]⁺-CH₂CH₃
88[C₂H₆N₃O]⁺-OCH₂CH₃
89[C₄H₉N₃]⁺-CO₂

Advanced Chiroptical Spectroscopy (if applicable to chiral derivatives/studies)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively applicable to chiral molecules. This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in the ethyl group or by derivatizing the hydrazine moiety with a chiral auxiliary, then chiroptical spectroscopy would be a vital tool for their stereochemical analysis. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. The application of these methods would be essential for the characterization of any enantiomerically pure or enriched derivatives of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Tautomerism

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. The N-H groups of the hydrazine and carbamoyl moieties can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These hydrogen bonds are expected to play a significant role in the crystal packing, often leading to the formation of one-, two-, or three-dimensional networks. For example, in the crystal structure of Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further organized into sheets by π–π stacking interactions. nih.gov Similar interactions would be anticipated to govern the crystal packing of this compound and its derivatives.

Tautomerism is not a significant consideration for the parent this compound. However, for certain derivatives, particularly those that could form imine-enamine systems, tautomeric forms could exist, and X-ray crystallography would be the definitive method to identify the predominant tautomer in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. For this compound and its derivatives, these interactions are fundamental to determining the material's physical and chemical properties. Advanced crystallographic studies reveal that hydrogen bonding is the dominant force governing the supramolecular architecture in these compounds, often leading to highly organized, multidimensional networks.

Detailed analysis of the crystal structures of various derivatives provides insight into the specific interactions at play. The presence of multiple hydrogen bond donors (N–H groups) and acceptors (C=O and O-ethyl groups) allows for the formation of robust and predictable hydrogen-bonding patterns.

Research Findings on Derivative Structures

Crystallographic studies on derivatives of this compound consistently show the formation of well-defined supramolecular structures through hydrogen bonding.

One such derivative, Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate , crystallizes in a monoclinic system. In its crystal structure, molecules are linked into one-dimensional chains that run along the c-axis by N—H⋯O hydrogen bonds. nih.gov The hydrazinecarboxylate group is slightly twisted from the furan (B31954) ring, with a dihedral angle of 6.98 (17)°. nih.gov

Table 1: Crystal Data for Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate

Parameter Value
Chemical Formula C₈H₁₀N₂O₃
Formula Weight 182.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.150 (6)
b (Å) 9.285 (5)
c (Å) 8.108 (4)
β (°) 118.540 (16)
V (ų) 935.8 (8)
Z 4
Temperature (K) 223

Data sourced from Acta Crystallographica Section E. nih.gov

The specific geometry of the hydrogen bonds is crucial for the formation of the chain motif. The interaction occurs between the amine hydrogen and a carbonyl oxygen of an adjacent molecule.

Table 2: Hydrogen-Bond Geometry for Ethyl (E)-2-(2-furylidene)hydrazinecarboxylate (Å, °)

D—H⋯A D—H H⋯A D⋯A D—H⋯A
N2—H2⋯O2ⁱ 0.86 2.09 2.943 (3) 171

Symmetry codes: (i) x, -y+3/2, z+1/2. Data sourced from Acta Crystallographica Section E. nih.gov

Another complex derivative, ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate , demonstrates both intra- and intermolecular hydrogen bonding. An intramolecular O—H⋯N hydrogen bond contributes to the planarity of a section of the molecule. nih.gov In the crystal, weak C—H⋯O interactions link the molecules into supramolecular chains running along the b-axis direction. nih.gov

Table 3: Crystal Data for ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate

Parameter Value
Chemical Formula C₁₈H₁₈N₂O₄
Formula Weight 326.34
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.6846 (4)
b (Å) 4.8645 (1)
c (Å) 19.2235 (4)
β (°) 107.357 (1)
V (ų) 1578.43 (6)
Z 4
Temperature (K) 150

Data sourced from Acta Crystallographica Section E. nih.gov

The phenomenon of polymorphism, where a compound crystallizes into different forms, highlights the sensitivity of crystal packing to external conditions. A study on Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate , a related heterocyclic system, revealed both monoclinic and orthorhombic forms. mdpi.com In the monoclinic crystals, molecules form infinite chains along the nih.gov direction, linked by N–H…O intermolecular hydrogen bonds. mdpi.com The analysis of these different packings is essential as it can directly influence properties like solubility and stability.

Table 4: Crystal Data for Polymorphs of Ethyl 4-Methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

Parameter Monoclinic Form (2M) Orthorhombic Form (2O)
Chemical Formula C₁₂H₁₃NO₄S C₁₂H₁₃NO₄S
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
a (Å) 8.957(1) 8.957(1)
b (Å) 15.938(3) 15.866(3)
c (Å) 9.030(2) 17.955(3)
β (°) 92.59(1) 90
V (ų) 1288.2(5) 2551.7(8)
Z 4 8

Data sourced from Molecules. mdpi.com

Theoretical and Computational Investigations of Ethyl 2 Carbamoylhydrazinecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide information on electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) has become a primary computational tool for studying molecules the size of Ethyl 2-carbamoylhydrazinecarboxylate due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are routinely used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govunist.ac.kr

Studies on closely related hydrazone derivatives of ethyl carbazate (B1233558) often employ the B3LYP functional with basis sets such as 6-311G(d,p) or 6-311+G(d,p) to obtain reliable geometric and electronic data. nih.govtandfonline.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data from X-ray crystallography. nih.govnih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov For instance, studies on thiazole (B1198619) derivatives of ethyl carbazate have shown that substituents can significantly influence the HOMO-LUMO gap, thereby altering the molecule's electronic properties and reactivity. nih.govunist.ac.kr

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP surface illustrates the charge distribution on the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack and helps in understanding intermolecular interactions like hydrogen bonding. nih.gov

The table below shows representative data from DFT calculations on a thiazole derivative of ethyl carbazate, illustrating the type of information obtained from such studies. nih.govunist.ac.kr

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-2.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap3.7 eVRelates to chemical reactivity and stability.
Dipole Moment5.2 DebyeMeasures molecular polarity.

Note: Data is illustrative and based on a derivative compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. nih.govunist.ac.kr

Time-dependent DFT (TD-DFT) is used to investigate the electronic excited states and to predict electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties. researchgate.netrsc.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to standard DFT, albeit at a significantly greater computational expense. acs.org

For hydrazine (B178648) and its derivatives, ab initio methods have been used to calculate highly accurate structures, conformational energies, and heats of formation. acs.org These high-accuracy calculations are often used to benchmark the performance of more computationally efficient DFT functionals for a specific class of molecules. While full ab initio calculations on this compound with large basis sets might be computationally demanding, they can be applied to study specific aspects, such as the rotational barrier of the N-N bond or the precise nature of intramolecular hydrogen bonding. acs.orgresearchgate.net

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Understanding the mechanism of a reaction involving this compound, such as its condensation with an aldehyde or its cyclization, requires locating the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. sciforum.net

Computational methods, primarily using DFT, can perform a transition state search to find the geometry of the TS. Once the TS is located and confirmed (typically by a frequency calculation showing one imaginary frequency), its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. sciforum.netmdpi.com

For example, in studies of the related ring-chain isomerism of semicarbazones, DFT calculations have been used to map out the entire reaction profile, including the energies of the reactant, protonated intermediates, the transition state, and the final product. sciforum.net Such calculations can reveal whether a reaction is thermodynamically favorable (negative ΔG) and kinetically feasible (a low activation barrier). sciforum.net

Illustrative Reaction Energy Profile Data

Species Relative Gibbs Free Energy (kcal/mol) Description
Reactants 0.0 Starting materials at reference energy.
Intermediate +5.0 A metastable species formed during the reaction.
Transition State +19.5 The peak energy barrier for the reaction step.

Note: This table presents hypothetical data to illustrate the concepts of transition state and energy barrier calculations, based on principles from studies on related compounds. sciforum.net

While quantum chemical calculations focus on stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the dynamic evolution of a molecular system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational landscape, studying the flexibility of the ethyl ester group and rotation around the N-N and N-C bonds. researchgate.net Furthermore, when studying reactions in solution, MD simulations can explicitly model the role of solvent molecules. This is crucial as solvent interactions can significantly influence reaction pathways and energy barriers. By running simulations at different temperatures, one can also study the temperature dependence of the molecule's dynamics and stability. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which serves as a direct link between theoretical models and experimental reality. The comparison between calculated and experimental spectra can validate the accuracy of the computational method and aid in the interpretation of experimental results. sciforum.netscirp.org

DFT calculations are widely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. Therefore, they are commonly scaled by an empirical factor to achieve better agreement with experimental data. nih.gov This comparison helps in assigning specific absorption bands in an experimental IR spectrum to the vibrations of particular functional groups within the molecule. nih.govunist.ac.kr

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts are then compared to experimental values, which can be invaluable for confirming the structure of the molecule and its derivatives. nih.gov

Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

Spectroscopic Data Functional Group Experimental Value Calculated (Scaled) Value
FT-IR (cm⁻¹) N-H stretch 3250 cm⁻¹ 3245 cm⁻¹
C=O stretch 1710 cm⁻¹ 1705 cm⁻¹
¹³C NMR (ppm) C=O carbon 161.7 ppm 162.5 ppm

Note: Data is illustrative and based on findings for ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate to demonstrate the correlation between experimental and theoretical values. nih.gov

In Silico Design of Novel this compound Analogs with Tuned Reactivity

The advancement of computational chemistry has provided powerful tools for the in silico design of novel molecules with tailored properties, mitigating the need for extensive and time-consuming synthetic efforts in the initial stages of chemical research. In the context of this compound, computational methodologies are employed to systematically explore the chemical space surrounding its core structure. This approach facilitates the rational design of analogs with fine-tuned reactivity, offering insights into their potential applications in various chemical transformations.

The primary strategy for modulating the reactivity of this compound involves the introduction of various substituent groups at different positions on the molecule. The electronic and steric effects of these substituents can significantly alter the electron density distribution, molecular geometry, and, consequently, the reactivity of the molecule. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, enabling the prediction of a wide range of molecular properties, including geometric parameters, electronic characteristics, and spectroscopic signatures.

A hypothetical study on a series of designed analogs of this compound could involve the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the carbamoyl (B1232498) and ethyl fragments of the molecule. The choice of substituents is guided by the desire to probe a range of electronic effects. For instance, groups such as methoxy (B1213986) (-OCH3) and amino (-NH2) are known for their electron-donating properties, while nitro (-NO2) and cyano (-CN) groups are strong electron acceptors.

The impact of these substitutions on the reactivity of the analogs can be quantified by examining several key computational descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting propensity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting the sites of potential chemical reactions.

To illustrate the principles of in silico design, a theoretical study was conceptualized to investigate a series of substituted this compound analogs. In this hypothetical study, DFT calculations were performed to elucidate the structure-property relationships. The data generated from such a study would allow for a systematic comparison of the reactivity of the designed analogs.

Table 1: Calculated Electronic Properties of Designed this compound Analogs

AnalogSubstituentPositionHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1 -H--7.251.508.75
2 -OCH3R1-6.981.558.53
3 -NO2R1-7.890.958.84
4 -CH3R2-7.181.528.70
5 -CF3R2-7.651.108.75

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of in silico design principles.

The results from such a computational investigation would provide valuable insights for synthetic chemists. For example, an analog with a lower HOMO-LUMO gap might be targeted for reactions requiring enhanced reactivity. Conversely, an analog with a larger gap might be desirable for applications where greater stability is required. The detailed electronic and structural data obtained from these in silico studies serve as a predictive guide, enabling the prioritization of synthetic targets and accelerating the discovery of new chemical entities with desired functionalities. The strategic placement of substituents has been shown to influence the electronic properties and hydrophobicity of molecules, which can be a key factor in their reactivity and interaction with other species. nih.gov

Structure Reactivity Relationship Studies of Ethyl 2 Carbamoylhydrazinecarboxylate Systems

Quantitative Structure-Reactivity Correlations (QSRR) in Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational and statistical analyses that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a system based on Ethyl 2-carbamoylhydrazinecarboxylate, a QSRR study would typically involve the synthesis of a library of derivatives with systematic variations in their molecular structure.

A hypothetical QSRR study on this compound derivatives could involve modifications at several key positions:

The ethyl ester group: Variation of the alkyl chain length or branching.

The carbamoyl (B1232498) nitrogen: Introduction of various substituents.

The hydrazine (B178648) nitrogens: Alkylation or arylation.

The reactivity of these derivatives would then be measured in a specific chemical transformation, for example, acylation, condensation with a carbonyl compound, or cyclization reactions. The correlation of the observed reaction rates or equilibrium constants with calculated molecular descriptors (e.g., Hammett parameters, Taft steric parameters, electronic properties like HOMO/LUMO energies, or topological indices) would form the basis of the QSRR model.

Due to a lack of specific research literature, no empirical data tables for QSRR studies on this compound can be presented at this time.

Influence of Substituent Effects on Reaction Rates and Selectivity

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its constituent functional groups. Substituents introduced into the molecule would be expected to exert significant influence on reaction rates and the selectivity of chemical transformations.

Electronic Effects:

Electron-donating groups (EDGs) attached to the hydrazine or carbamoyl moieties would increase the nucleophilicity of the nitrogen atoms, thereby accelerating reactions with electrophiles. For instance, an alkyl group on one of the hydrazine nitrogens would enhance its reactivity.

Electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the nucleophilicity of the nitrogen atoms and thus slowing down reactions with electrophiles. An acyl group, for example, would significantly reduce the reactivity of the nitrogen to which it is attached.

Steric Effects:

Bulky substituents near the reactive centers (the nitrogen atoms) would sterically hinder the approach of reactants, leading to a decrease in reaction rates. The degree of hindrance would depend on the size and conformation of the substituent.

A systematic study would involve measuring the rate constants for a series of reactions with substituted this compound derivatives. A Hammett or Taft plot could then be constructed to quantify the electronic and steric effects of the substituents.

Without specific experimental data from the literature, a representative data table illustrating these effects cannot be compiled.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

The stereochemical outcome of reactions involving this compound would be highly dependent on the presence of chiral centers in the molecule or in the reacting partner, as well as the use of chiral catalysts or auxiliaries.

Diastereoselective Control:

If this compound reacts with a chiral electrophile containing one or more stereocenters, the formation of diastereomeric products is possible. The inherent asymmetry of the hydrazine moiety, once substituted, could lead to facial selectivity in its reactions. The relative energies of the diastereomeric transition states would determine the product distribution. Factors influencing this include:

Steric hindrance: Directing the incoming reactant to the less hindered face of the molecule.

Chelation control: The ability of the molecule to form cyclic transition states with metal catalysts, which can lock the conformation and favor one stereochemical pathway.

Enantioselective Control:

To achieve enantioselective transformations starting from an achiral this compound, the use of a chiral catalyst or a chiral auxiliary is necessary.

Chiral Catalysts: A chiral Lewis acid or Brønsted acid could coordinate to the this compound, creating a chiral environment that would favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule would create a chiral derivative. Subsequent reactions would then proceed diastereoselectively, and removal of the auxiliary would yield an enantiomerically enriched product.

Specific examples and data on diastereoselective or enantioselective reactions involving this compound are not available in the current body of scientific literature. Therefore, no data tables detailing enantiomeric excesses or diastereomeric ratios can be provided.

Exploration of Mechanistic Applications and Interdisciplinary Research with Ethyl 2 Carbamoylhydrazinecarboxylate

Mechanistic Contributions to Heterocyclic Compound Synthesis

The inherent reactivity of ethyl 2-carbamoylhydrazinecarboxylate makes it a key precursor in the formation of various heterocyclic systems, particularly those containing nitrogen atoms. Its ability to undergo cyclization reactions through various pathways is fundamental to its utility in synthetic organic chemistry.

Cyclization Reactions and Ring-Forming Pathways

This compound is frequently employed in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to construct five- and six-membered heterocyclic rings. The reaction mechanism typically initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine (B178648) moiety on a carbonyl carbon of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the final heterocyclic product.

One of the most common applications is in the Knorr pyrazole (B372694) synthesis and related methodologies. youtube.com When reacted with a 1,3-diketone, this compound can lead to the formation of pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization and elimination of a water molecule to form the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the substitution pattern of the 1,3-diketone and the reaction conditions. nih.govorganic-chemistry.org

Similarly, reaction with β-ketoesters can yield pyrazolone (B3327878) derivatives. The initial condensation is followed by an intramolecular cyclization involving the ester group, leading to the formation of the five-membered lactam ring characteristic of pyrazolones. The mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol (B145695).

Furthermore, this compound can participate in reactions with α,β-unsaturated carbonyl compounds. These reactions can proceed via a Michael addition followed by an intramolecular cyclization to afford various heterocyclic structures. The specific pathway and resulting product depend on the nature of the unsaturated system and the reaction conditions employed.

The versatility of this compound in cyclization reactions is summarized in the table below:

Reactant TypeResulting HeterocycleGeneral Mechanism
1,3-DiketonesPyrazolesCondensation, cyclization, dehydration nih.gov
β-KetoestersPyrazolonesCondensation, intramolecular acylation
α,β-Unsaturated CarbonylsPyrazolines, PyrimidinesMichael addition, cyclization
Dicarbonyl CompoundsPyridazinones, DiazinesDouble condensation, cyclization

Role in the Construction of Nitrogen-Containing Heterocycles

The presence of two nitrogen atoms in the hydrazine moiety of this compound makes it an ideal precursor for a variety of nitrogen-containing heterocycles. organic-chemistry.org Beyond pyrazoles and pyrazolones, it is instrumental in the synthesis of triazoles, pyrimidines, and other related systems.

For the synthesis of 1,2,4-triazole (B32235) derivatives, this compound can be reacted with reagents such as cyanates, isothiocyanates, or other one-carbon synthons. These reactions typically involve the initial formation of a thiosemicarbazide (B42300) or semicarbazide (B1199961) derivative, which then undergoes cyclization upon treatment with a suitable reagent or under thermal conditions.

The construction of pyrimidine (B1678525) rings can be achieved through reactions with 1,3-dielectrophilic species. For instance, condensation with β-dicarbonyl compounds or their equivalents under specific conditions can lead to the formation of pyrimidine-2,4-diones or related structures. The reaction pathway involves a double condensation, where both nitrogen atoms of the hydrazine moiety participate in ring formation. nih.gov

The utility of this compound extends to the synthesis of more complex fused heterocyclic systems. By utilizing multifunctional starting materials or through tandem reaction sequences, it is possible to construct bicyclic and polycyclic frameworks containing nitrogen atoms, which are prevalent in many biologically active molecules. nih.govresearchgate.netmdpi.com

Catalytic Applications and Mechanistic Insights

Derivatives of this compound have emerged as promising ligands for the development of novel catalysts and organocatalysts. The presence of multiple heteroatoms provides excellent coordination sites for metal ions and facilitates the formation of catalytically active species.

Role as a Ligand or Organocatalyst Precursor

This compound can be readily modified to form Schiff bases, semicarbazones, and thiosemicarbazones, which are excellent chelating ligands for a variety of transition metals. ijsrst.comnih.govnih.govmdpi.comekb.egnih.gov The condensation of the terminal amino group with aldehydes or ketones yields ligands with an imine functionality that, in conjunction with the adjacent nitrogen and the carbonyl oxygen, can coordinate to metal centers in a bidentate or tridentate fashion. mdpi.com The electronic and steric properties of these ligands can be fine-tuned by varying the substituent on the aldehyde or ketone precursor.

These metal complexes have shown catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. rroij.comiscience.in The specific catalytic activity is dependent on the nature of the metal ion, the coordination geometry, and the ligand framework.

Furthermore, derivatives of this compound, particularly those incorporating thiourea (B124793) moieties, have been explored as organocatalysts. researchgate.netresearchgate.net These molecules can activate substrates through hydrogen bonding interactions, facilitating a variety of asymmetric transformations. The bifunctional nature of these organocatalysts, with both hydrogen-bond donor and acceptor sites, is crucial for their catalytic efficacy.

Understanding Catalytic Cycles and Active Species Formation

The formation of catalytically active species from precursors derived from this compound involves the coordination of the ligand to a metal center. In the case of Schiff base or semicarbazone ligands, the metal ion is typically chelated by the nitrogen and oxygen atoms, forming a stable complex. researchgate.net The catalytic cycle often begins with the coordination of a substrate molecule to the metal center, followed by a series of transformations such as oxidative addition, migratory insertion, or reductive elimination, ultimately leading to the formation of the product and regeneration of the catalyst.

The electronic environment around the metal center, which is modulated by the ligand, plays a critical role in determining the efficiency and selectivity of the catalyst. Electron-donating or electron-withdrawing groups on the ligand can influence the redox potential of the metal and the stability of key intermediates in the catalytic cycle.

In organocatalysis, the active species is the protonated or deprotonated form of the thiourea or related derivative. The catalyst operates by activating the electrophile and/or the nucleophile through a network of hydrogen bonds. This dual activation mode lowers the activation energy of the reaction and can control the stereochemical outcome in asymmetric catalysis. Understanding the precise nature of these non-covalent interactions is key to designing more efficient and selective organocatalysts.

Supramolecular Chemistry and Molecular Recognition Mechanisms

The structural features of this compound and its derivatives, particularly the presence of hydrogen bond donors (N-H) and acceptors (C=O), make them excellent candidates for constructing supramolecular assemblies and for applications in molecular recognition.

The ability of acylhydrazone derivatives to form ordered structures through intermolecular hydrogen bonding is well-documented. rsc.orgnih.govresearchgate.net These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.netmdpi.com The specific hydrogen bonding motifs are influenced by the steric and electronic properties of the substituents on the molecule. The formation of these supramolecular assemblies can have a profound impact on the material's properties, such as solubility, melting point, and crystal packing.

In the context of molecular recognition, the semicarbazide and thiosemicarbazide moieties derived from this compound can act as effective receptors for anions and other guest molecules. ajchem-b.comresearchgate.netwisdomlib.orgwikipedia.org The N-H groups of the urea (B33335) or thiourea functionality can form multiple hydrogen bonds with anions, leading to selective binding. The strength and selectivity of this binding can be modulated by incorporating the recognition site into a pre-organized scaffold or by introducing additional interaction sites. The principles of molecular recognition are fundamental to the development of sensors, separation technologies, and new catalytic systems.

The study of supramolecular gels based on acylhydrazones has also gained attention. rsc.orgresearchgate.net These materials can undergo sol-gel transitions in response to external stimuli such as light or the presence of specific ions, highlighting their potential for applications in smart materials and drug delivery systems.

Design of Host-Guest Systems and Self-Assembly Processes

The principles of host-guest chemistry and molecular self-assembly are central to the development of functional supramolecular structures. These processes are governed by specific, non-covalent interactions that guide molecules to organize into larger, well-defined architectures. While the direct application of this compound in complex host-guest systems is an emerging area, the self-assembly of its derivatives provides significant insight into its potential.

The structure of molecules in solution and in the solid state is determined by their intrinsic properties and their interactions with the surrounding environment. nih.gov Derivatives of this compound demonstrate a strong propensity for self-assembly through hydrogen bonding. For instance, the crystal structure of (E)-Ethyl N′-(2-hydroxybenzylidene)hydrazinecarboxylate, a derivative, shows that molecules are linked into a ribbon-like structure running along the b-axis, which are then arranged into layers. nih.gov This spontaneous formation of an ordered, supramolecular architecture is a clear example of a self-assembly process driven by predictable intermolecular forces. This behavior highlights the potential of the this compound scaffold in designing more complex, self-assembling systems for applications in materials science and nanotechnology.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are the driving force behind molecular recognition, self-assembly, and many biological processes. nih.gov The this compound framework is rich in hydrogen bond donors (N-H groups) and acceptors (C=O groups), predisposing it to form robust and directional interaction networks.

Detailed crystallographic studies of its derivatives provide a clear picture of these interactions. In the case of (E)-Ethyl N′-(2-hydroxybenzylidene)hydrazinecarboxylate, both intramolecular and intermolecular hydrogen bonds are crucial to its structure. nih.gov Intramolecular O—H···N hydrogen bonds contribute to the planarity of the molecule. nih.gov The supramolecular self-assembly is then directed by a network of intermolecular N—H···O and C—H···O hydrogen bonds, which link the individual molecules into extended ribbons. nih.gov

In related heterocyclic systems, such as pyrrole-2-carboxylate derivatives, similar patterns of non-covalent interactions are observed. These include N-H⋯O hydrogen bonds that create chain motifs and C-H⋯π interactions that provide additional stability to the three-dimensional network. mdpi.com The ability to map these low-gradient, low-density interactions in real space is key to understanding and designing molecules for specific recognition or material properties. nih.gov

Table 1: Non-Covalent Interactions in a Derivative of this compound
Interaction TypeDescriptionRole in Supramolecular StructureReference
Intramolecular O—H···NHydrogen bond within a single molecule.Contributes to the approximate planarity of the molecule. nih.gov
Intermolecular N—H···OHydrogen bond between adjacent molecules.Links molecules into a ribbon-like chain. nih.gov
Intermolecular C—H···OA weaker hydrogen bond between molecules.Provides additional stability to the ribbon structure. nih.gov
C-H···π InteractionsInteraction between a C-H bond and a π-system (e.g., an aromatic ring).Stabilizes the 3D network in related heterocyclic structures. mdpi.com

Mechanistic Studies of Biological Activity of this compound Analogs (In Vitro Focus)

Analogs incorporating the core structure of this compound have been investigated for a range of biological activities. Mechanistic studies, particularly those focused on in vitro systems, are essential for understanding how these molecules function at a molecular level, paving the way for rational drug design.

Molecular Target Identification and Binding Mechanisms

A critical step in drug discovery is the identification of the specific biomolecular target. For analogs of this compound, research has successfully identified enzymes that are crucial for pathogen survival. One such target is acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid synthesis in bacteria. semanticscholar.org

A specific analog, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to inhibit biotin (B1667282) carboxylase (BC), the subunit of ACC that catalyzes the first half of the reaction. semanticscholar.org The binding mechanism is atypical; SABA1 binds in the biotin binding site of the enzyme, but its binding is significantly enhanced by the presence of ADP. semanticscholar.org This suggests a cooperative binding mechanism where the presence of the nucleotide triphosphate's product (ADP) stabilizes the enzyme-inhibitor complex, a mode of action that could be exploited for developing highly specific inhibitors.

Elucidation of Enzyme Inhibition or Receptor Modulation Pathways at the Molecular Level

Understanding the pathway of inhibition is key to optimizing inhibitor design. The SABA1 analog inhibits the biotin carboxylase enzyme through a mechanism that results in competitive inhibition with respect to ATP. semanticscholar.org This occurs because ATP and the ADP-SABA1 complex are mutually exclusive; when ATP is bound to the enzyme, ADP and therefore SABA1 cannot bind. semanticscholar.org This molecular-level understanding provides a clear pathway for the observed inhibition.

Other analogs have shown potent inhibitory activity against different classes of enzymes, such as those involved in carbohydrate metabolism. Certain 2-amino-5-styrylchalcone hybrids, which can be considered structural analogs, have demonstrated significant in vitro inhibition of α-amylase and α-glucosidase, enzymes related to glucose metabolism. nih.gov

Table 2: In Vitro Enzyme Inhibition by Chalcone (B49325) Analogs
CompoundTarget EnzymeInhibitory Activity (IC₅₀) in µMReference
2-Amino-5-styrylacetophenone (2a)α-amylase2.3 ± 0.20 nih.gov
Analog with 4-fluorostyryl group (2b)α-amylase19.3 ± 0.42 nih.gov
Analog with 4-chlorostyryl group (2c)α-amylase5.8 ± 0.51 nih.gov
Hybrid with 4-fluorochalcone (B155551) moiety (3f)α-glucosidase6.9 ± 0.37 nih.gov

Structure-Mechanism Relationships for Biochemical Pathways

Connecting a molecule's chemical structure to its biological mechanism is a fundamental goal of medicinal chemistry. Studies on thiazole-based analogs of this compound have revealed clear structure-activity relationships in the context of herbicidal activity. When comparing structurally similar compounds, those bearing a trifluoromethyl group on the thiazole (B1198619) ring showed significantly higher herbicidal activity against various weed species than their fluorine-free counterparts. researchgate.net This indicates that the electron-withdrawing nature and steric profile of the trifluoromethyl group are beneficial for the compound's interaction with its biological target in the plant. researchgate.net

Similarly, for the chalcone hybrids, substitutions on the phenyl rings dramatically alter the inhibitory potency against α-amylase. nih.gov An unsubstituted styryl group resulted in the highest activity, while the addition of an electron-withdrawing fluorine atom significantly reduced it. nih.gov These relationships provide a rational basis for designing next-generation analogs with improved potency and selectivity.

Table 3: Structure-Activity Relationship in Herbicidal Thiazole Analogs
Compound FeatureTarget Species% Inhibition at 150 g/haConclusionReference
Fluorine-free on thiazole ringCapsella bursa-pastoris, etc.ModerateThe trifluoromethyl group on the thiazole ring is beneficial for herbicidal activity. researchgate.net
Trifluoromethyl on thiazole ringCapsella bursa-pastoris, etc.70-100%

Applications in Advanced Materials Chemistry and Chemical Design

The versatility of the this compound scaffold and its derivatives extends beyond biological applications into the realm of materials science. The ability to form predictable non-covalent interactions and serve as a platform for further chemical modification makes these compounds attractive for chemical design.

Derivatives based on related heterocyclic systems, such as benzothiazoles, have been explored for their potential in creating advanced materials. ekb.egresearchgate.net These applications include the synthesis of fluorescent sensors, where the core structure can be modified to interact with specific analytes, leading to a detectable change in fluorescence. ekb.eg The inherent chemical reactivity of the hydrazide moiety allows for its derivatization into diverse chemical scaffolds, enabling the creation of a wide range of compounds for applications in both pharmaceuticals and materials science. ekb.egresearchgate.net

Role in the Synthesis of Functional Polymers and Organic Frameworks

This compound, a derivative of semicarbazide, holds significant potential as a versatile building block in the synthesis of functional polymers and porous organic frameworks. This potential stems from the reactivity of its hydrazine moiety, which can readily undergo condensation reactions with carbonyl compounds to form stable hydrazone linkages. These linkages are integral to the construction of extended polymeric chains and network structures.

The primary route to incorporating this compound into polymeric structures involves its reaction with difunctional or multifunctional aldehydes and ketones. This polycondensation reaction leads to the formation of polyhydrazones, a class of polymers known for their thermal stability and tunable electronic properties. The general reaction scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the hydrazone.

The versatility of this approach allows for the synthesis of a wide array of polymers with tailored properties. By varying the structure of the aldehyde or ketone comonomer, researchers can systematically modify the polymer backbone's rigidity, solubility, and electronic characteristics. For instance, the use of aromatic dialdehydes can lead to rigid-rod polymers with enhanced thermal stability and potential for liquid crystalline behavior. Conversely, aliphatic dialdehydes can yield more flexible polymer chains.

In the realm of porous materials, this compound can serve as a valuable organic linker for the construction of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In COF synthesis, the compound can be reacted with triangular or tetrahedral aldehyde monomers to form crystalline, porous networks with well-defined pore structures. The resulting hydrazone-linked COFs can exhibit high surface areas and permanent porosity, making them attractive for applications in gas storage, separation, and catalysis.

For MOF synthesis, while the hydrazine group itself can coordinate to metal centers, it is more common to first functionalize this compound to introduce additional coordinating groups, such as carboxylic acids or pyridyl moieties. The resulting multifunctional linker can then be reacted with metal ions or clusters to form extended coordination networks. The presence of the hydrazone linkage within the MOF structure can impart specific functional properties, such as selective guest binding or catalytic activity.

Table 1: Potential Polymerization Reactions Involving this compound

Reactant A Reactant B (Example) Resulting Polymer/Framework Type Key Linkage
This compoundTerephthalaldehydeAromatic PolyhydrazoneHydrazone
This compoundGlyoxalAliphatic PolyhydrazoneHydrazone
This compound1,3,5-TriformylbenzeneCovalent Organic Framework (COF)Hydrazone
Modified this compound (with carboxylate groups)Zinc NitrateMetal-Organic Framework (MOF)Hydrazone and Carboxylate-Metal Coordination

Chemical Design for Optoelectronic Materials

The chemical structure of this compound provides a foundational basis for its application in the design of novel optoelectronic materials. The key to this potential lies in the formation of hydrazone derivatives, which are known to possess interesting photophysical and electronic properties. The conjugated system formed by the C=N double bond of the hydrazone, when extended with aromatic substituents, can lead to materials with tunable absorption and emission characteristics.

When this compound is reacted with aromatic aldehydes or ketones containing electron-donating or electron-withdrawing groups, the resulting hydrazone products can exhibit intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, an electron can be promoted from the electron-rich part of the molecule to the electron-deficient part, leading to a large change in the dipole moment. This phenomenon is crucial for applications in nonlinear optics and as fluorescent probes.

Polymers and organic frameworks synthesized from this compound and suitable aromatic comonomers can be designed to have specific optoelectronic properties. For example, polyhydrazones containing extended π-conjugated systems can exhibit semiconductor behavior, making them potentially useful as active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these materials can be tuned by judicious selection of the aromatic components, allowing for the optimization of charge injection and transport properties.

Furthermore, the incorporation of hydrazone linkages into polymeric structures can enhance their thermal stability, which is a critical factor for the long-term performance of optoelectronic devices. The reversible nature of the hydrazone bond under certain conditions also opens up the possibility of creating dynamic or "smart" materials whose optical properties can be modulated by external stimuli such as pH or the presence of specific analytes.

Table 2: Potential Optoelectronic Properties of Materials Derived from this compound

Material Type Key Structural Feature Potential Optoelectronic Property Potential Application
Aromatic Hydrazone DerivativeDonor-Acceptor π-Conjugated SystemIntramolecular Charge Transfer (ICT)Nonlinear Optics, Fluorescent Sensors
Polyhydrazone with Extended Conjugationπ-Conjugated Polymer BackboneSemiconductor BehaviorOrganic Field-Effect Transistors (OFETs)
Hydrazone-based Polymer FilmTunable HOMO/LUMO Energy LevelsElectroluminescenceOrganic Light-Emitting Diodes (OLEDs)
Crosslinked Hydrazone NetworkStimuli-Responsive LinkagesModulatable Optical Properties"Smart" Coatings, Chemical Sensors

Self-Assembled Systems for Materials Science

The principles of molecular self-assembly can be effectively applied to derivatives of this compound to construct ordered supramolecular structures for advanced materials science applications. The directional and reversible nature of the hydrazone bond, formed from the reaction of the hydrazine moiety with an aldehyde or ketone, is a powerful tool for programming the assembly of molecules into well-defined architectures.

By designing molecules that contain the this compound-derived hydrazone core and other non-covalent interaction sites, such as hydrogen bonding motifs or π-stacking units, it is possible to create complex self-assembled systems. For instance, a molecule with a hydrazone linkage and a terminal hydrogen-bonding group can assemble into one-dimensional supramolecular polymers or two-dimensional sheets. The final morphology of the self-assembled structure is dictated by the interplay of the various non-covalent interactions.

The dynamic nature of the hydrazone bond allows for the formation of dynamic combinatorial libraries, where the components of the self-assembled system are in equilibrium. This enables the system to adapt and respond to external stimuli, leading to the formation of the most thermodynamically stable structure under a given set of conditions. This adaptive behavior is highly desirable for the development of responsive materials, such as self-healing polymers and stimuli-responsive gels.

In the context of materials science, self-assembled systems based on this compound derivatives can find applications in various areas. For example, self-assembled monolayers (SAMs) on surfaces can be formed to modify the surface properties of materials, imparting functionalities such as hydrophobicity or biocompatibility. Furthermore, the self-assembly of specifically designed hydrazone-containing molecules in solution can lead to the formation of nanoparticles, micelles, or vesicles, which can be utilized for drug delivery or as templates for the synthesis of nanostructured materials.

Table 3: Examples of Potential Self-Assembled Systems from this compound Derivatives

Molecular Building Block Design Key Non-Covalent Interactions Resulting Self-Assembled Structure Potential Application
Hydrazone with terminal long alkyl chainsVan der Waals forces, π-π stackingLangmuir-Blodgett films, organogelsMolecular electronics, templates for nanomaterials
Hydrazone with complementary hydrogen bonding groupsHydrogen bonding, hydrazone formationSupramolecular polymers, 2D networksSelf-healing materials, responsive coatings
Amphiphilic hydrazone-containing moleculeHydrophobic interactions, hydrogen bondingMicelles, vesicles in aqueous mediaDrug delivery systems, nanoreactors
Hydrazone-functionalized surface anchor groupCovalent surface attachment, intermolecular interactionsSelf-assembled monolayers (SAMs)Surface modification, biosensors

Conclusions and Future Directions in Ethyl 2 Carbamoylhydrazinecarboxylate Research

Summary of Current Understanding and Research Gaps

Currently, a comprehensive body of literature solely dedicated to Ethyl 2-carbamoylhydrazinecarboxylate is not well-established. Much of the understanding is extrapolated from research on related compounds like carbohydrazides, semicarbazides, and other hydrazine (B178648) derivatives. acs.orgajgreenchem.com These related compounds are recognized for their versatile applications, particularly in pharmacochemistry and as precursors for a wide array of heterocyclic systems. ajgreenchem.comnih.gov The hydrazide moiety is known to be a key pharmacophore in various biologically active molecules, exhibiting activities such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. ajgreenchem.commdpi.com

The primary research gap is the lack of specific experimental data on this compound itself. Its precise reactivity, physicochemical properties, spectroscopic signature, and biological activity remain largely uncharted territory. Key unanswered questions include:

What is its three-dimensional structure and conformational landscape?

What is its potential as a ligand in coordination chemistry?

Does the specific arrangement of functional groups impart any unique biological activities not seen in simpler hydrazides?

Emerging Methodologies and Technologies for Study

Future investigations into this compound will undoubtedly be propelled by a suite of advanced analytical and computational tools. These technologies are crucial for elucidating the molecule's fundamental properties and predicting its behavior.

Advanced Spectroscopy and Crystallography: While standard techniques like NMR and IR spectroscopy will be fundamental for characterization, high-resolution mass spectrometry (HR-MS) will be essential for confirming its molecular formula and fragmentation patterns. researchgate.net Single-crystal X-ray diffraction will be the definitive method for determining its solid-state structure, providing invaluable insights into bond lengths, angles, and intermolecular interactions that govern its physical properties.

Computational Chemistry: In silico methods are poised to play a significant role. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemicaljournal.org Such computational studies can offer a deep understanding of the molecule's reactivity, stability, and potential reaction pathways, complementing experimental findings. researchgate.net

Modern Chromatographic Techniques: Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are vital for purification and analysis. cdc.gov Given the challenges often associated with the analysis of hydrazine compounds, techniques involving pre-column derivatization may be necessary to improve detection and quantification, ensuring high purity for subsequent synthetic and biological studies. researchgate.netresearchgate.netnih.gov

Table 1: Methodologies for Future Study of this compound

Methodology Objective Potential Insights
Single-Crystal X-ray Diffraction Determine precise 3D molecular structure. Bond lengths/angles, intermolecular forces, crystal packing.
Density Functional Theory (DFT) Model electronic structure and reactivity. Optimized geometry, HOMO/LUMO energies, reaction energetics.
High-Resolution Mass Spectrometry Confirm molecular formula and study fragmentation. Unambiguous identification, structural elucidation.
Advanced HPLC Purify and quantify the compound. Ensure sample purity for biological and synthetic applications.

Untapped Synthetic Potential and New Chemical Transformations

This compound is a versatile synthon with multiple reactive sites, suggesting significant untapped potential in organic synthesis. The hydrazine moiety is a potent nucleophile and a well-established precursor to a vast number of nitrogen-containing heterocycles. rsc.orgiscientific.org

Heterocyclic Synthesis: The compound is an ideal starting material for constructing diverse heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds could readily yield pyrazole (B372694) derivatives, a scaffold known for anti-inflammatory activity. nih.gov Condensation with various aldehydes and ketones would produce hydrazones, which are not only biologically active in their own right but are also intermediates for synthesizing azetidinones, thiazolidinones, and other valuable heterocyclic systems. researchgate.netnih.gov

Multi-component Reactions (MCRs): The presence of multiple functional groups makes this molecule an excellent candidate for MCRs. These reactions, where three or more reactants combine in a single step, offer a highly efficient pathway to molecular complexity. Designing MCRs involving this compound could lead to the rapid generation of libraries of complex molecules for biological screening.

Derivatization: The ester and carbamoyl (B1232498) functionalities offer further sites for modification. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the carbamoyl group's reactivity can be exploited in cyclization or condensation reactions. researchgate.net

Prospects for Rational Design of Novel Functional Molecules

The concept of a "privileged scaffold"—a molecular framework that can be systematically modified to bind to a range of biological targets—is central to modern drug discovery. mdpi.comnih.gov The carbohydrazide (B1668358) core of this compound can be viewed as such a scaffold.

Structure-Based Drug Design: Should initial screenings reveal a biological target, computational docking studies can be used to predict the binding modes of derivatives. nih.gov This allows for the rational design of new analogues with enhanced potency and selectivity. By modifying the substituents on the core structure, researchers can optimize interactions with the target protein's active site.

Scaffold Hybridization: A promising strategy involves hybridizing the this compound scaffold with other known pharmacophores. mdpi.com For example, incorporating fragments known to interact with specific enzymes or receptors could lead to the development of novel therapeutic agents with unique mechanisms of action. This approach has proven successful in designing inhibitors for targets like carbonic anhydrase. nih.gov

Functional Materials: Beyond medicine, the hydrazine moiety is an effective ligand for metal ions. ajgreenchem.com This opens the door to designing novel coordination polymers and metal-organic frameworks (MOFs). Derivatives of this compound could be designed to self-assemble into materials with interesting catalytic, magnetic, or porous properties.

Interdisciplinary Research Synergies and Collaborative Opportunities

Realizing the full potential of this compound will require a multi-pronged, collaborative approach that bridges several scientific disciplines.

Synthetic and Medicinal Chemistry: Synthetic organic chemists are needed to develop efficient routes to the parent compound and to build libraries of its derivatives. researchgate.net Close collaboration with medicinal chemists is crucial to guide the design of these derivatives based on structure-activity relationships (SAR) and pharmacological principles. mdpi.com

Computational and Structural Biology: Computational chemists can provide theoretical insights into reactivity and guide rational design efforts. nih.gov Structural biologists, using techniques like X-ray crystallography, can solve the structures of these molecules bound to their biological targets, providing critical information for further optimization.

Pharmacology and Materials Science: Pharmacologists will be essential for conducting in vitro and in vivo testing to evaluate the biological activity and safety profiles of new compounds. nih.gov In parallel, materials scientists could explore the use of these molecules in creating novel functional materials, such as sensors or catalysts, by leveraging their coordination properties. mdpi.comnih.gov

Table 2: Potential Interdisciplinary Collaborations

Collaborating Fields Synergistic Goal Example Project
Organic Chemistry & Pharmacology Discovery of new therapeutic agents. Synthesis of a library of pyrazole derivatives and screening for anti-inflammatory activity.
Computational Chemistry & Medicinal Chemistry Rational design of potent and selective drugs. Using molecular docking to design hydrazone-based enzyme inhibitors.
Materials Science & Coordination Chemistry Development of novel functional materials. Synthesizing metal complexes for catalytic or sensing applications.

Table of Mentioned Compounds

Compound Name
This compound
Azetidinones

Q & A

Q. What are the standard synthetic protocols for Ethyl 2-carbamoylhydrazinecarboxylate, and how can purity be validated?

this compound is typically synthesized via condensation reactions between hydrazine derivatives and ethyl chloroformate or similar acylating agents. A stepwise approach includes:

  • Reagent Preparation : Use anhydrous conditions to minimize hydrolysis of reactive intermediates.
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track carbamate bond formation (~1700–1750 cm⁻¹ for carbonyl stretching) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Purity Validation : Confirm via HPLC (C18 column, UV detection at 210–220 nm) and ¹H/¹³C NMR (key signals: ethyl ester protons at δ 1.2–1.4 ppm, carbamoyl NH at δ 6.5–7.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR identifies ethyl groups (triplet at δ 1.2–1.4 ppm, quartet at δ 4.1–4.3 ppm) and hydrazine protons (broad singlet for NH). ¹³C NMR confirms carbonyl carbons (δ 155–165 ppm for carbamate) .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O ester) .
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns to verify structure .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

  • Electrophilic Sites : Partial charge analysis identifies carbamate carbonyl as the primary site for nucleophilic attack (e.g., by amines or hydroxyl groups).
  • Transition States : Calculate activation energies for hydrolysis or substitution reactions to optimize reaction conditions .
  • Hydrogen Bonding : Assess intermolecular interactions in solvent systems (e.g., aqueous ethanol) to explain solubility trends .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Case Example : Discrepancies between NMR and IR carbonyl signals may arise from tautomerism or solvent effects.
  • Methodology :
    • Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).
    • Compare IR spectra in different solvents (polar vs. nonpolar) to assess hydrogen bonding impacts .
    • Validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

  • Degradation Pathways : Hydrolysis of the carbamate group is pH-dependent. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .
  • Formulation : Lyophilization with cyclodextrins or encapsulation in liposomes improves aqueous stability .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. How can this compound serve as a precursor in heterocyclic synthesis?

  • Mechanistic Insight : The carbamoylhydrazine moiety undergoes cyclocondensation with ketones or aldehydes to form pyrazolidinones or triazoles.
  • Experimental Design :
    • React with β-ketoesters in acetic acid to yield fused heterocycles.
    • Monitor reaction progress via TLC and isolate products via flash chromatography .
  • Yield Optimization : Vary solvent polarity (DMF vs. THF) and catalyst (e.g., p-TsOH) .

Q. What thermodynamic properties govern its phase behavior in solvent mixtures?

  • Viscosity Studies : Measure η vs. temperature/pressure to derive activation energy (Eₐ) and volume (V#) using eqn:
    \eta = \eta_0 \exp\left(\frac{Eₐ}{RT} + \frac{PV#}{RT}\right)

    High Eₐ values (>30 kJ/mol) indicate strong intermolecular H-bonding .

  • Density Functional Analysis : Predict solubility parameters (Hansen solubility) in binary solvents (e.g., ethanol/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.